Tak-715

Catalog No.
S548286
CAS No.
303162-79-0
M.F
C24H21N3OS
M. Wt
399.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tak-715

CAS Number

303162-79-0

Product Name

Tak-715

IUPAC Name

N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridinyl]benzamide

Molecular Formula

C24H21N3OS

Molecular Weight

399.5 g/mol

InChI

InChI=1S/C24H21N3OS/c1-3-21-27-22(18-11-7-8-16(2)14-18)23(29-21)19-12-13-25-20(15-19)26-24(28)17-9-5-4-6-10-17/h4-15H,3H2,1-2H3,(H,25,26,28)

InChI Key

HEKAIDKUDLCBRU-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

N-(4-(2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl)-2-pyridyl)benzamide, N-(4-(2-ethyl-4-(3-methylphenyl)-5-thiazolyl)-2-pyridyl)benzamide, TAK-715

Canonical SMILES

CCC1=NC(=C(S1)C2=CC(=NC=C2)NC(=O)C3=CC=CC=C3)C4=CC=CC(=C4)C

The exact mass of the compound Tak-715 is 399.14053 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. It belongs to the ontological category of benzamides in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

TAK-715 is an ATP-competitive, orally bioavailable p38 mitogen-activated protein kinase (MAPK) inhibitor, specifically optimized for high-affinity binding to the p38α isoform (IC50 = 7.1 nM). Unlike early-generation pan-kinase inhibitors, TAK-715 occupies the hydrophobic back pocket, adenine region, and front pocket of the p38 ATP-binding site, extending to the Gly-rich loop to provide a distinct conformational lock. In procurement and material selection, TAK-715 is primarily sourced as a highly selective pharmacological probe for inflammatory cytokine suppression (e.g., TNF-α) and as a validated structural scaffold for generating novel kinase inhibitor libraries via biotransformation [1]. Its compatibility with standard laboratory solvents (up to 80 mg/mL in DMSO) and simple in vivo suspension vehicles (CMC-Na) makes it a highly processable and reproducible standard for both in vitro biochemical assays and translational models of rheumatoid arthritis .

Substituting TAK-715 with classic p38 inhibitors like SB203580 or pan-p38 inhibitors like BIRB-796 (Doramapimod) frequently compromises assay precision and phenotypic readouts. While BIRB-796 offers high overall potency, it lacks distinct isoform selectivity, inhibiting p38α and p38β with near-equal affinity, which confounds data in tissues where both isoforms are active . Furthermore, classic inhibitors like SB203580 do not exhibit TAK-715’s specific dual-inhibition profile against casein kinase 1 (CK1δ/ε), a critical cross-reactivity necessary for modulating Wnt/β-catenin signaling [1]. For medicinal chemistry workflows, substituting TAK-715 deprives researchers of a validated precursor with established microbial biotransformation protocols, limiting the ability to generate structurally diverse, highly soluble analog libraries [2]. Consequently, using generic substitutes risks off-target isoform interference and limits downstream synthetic utility.

Isoform-Specific Precision: p38α vs. p38β Selectivity

When procuring kinase inhibitors for precision phenotypic screening, TAK-715 demonstrates a 28-fold selectivity for p38α over p38β, providing a highly specific pharmacological profile compared to common alternatives. While the pan-inhibitor BIRB-796 shows less than 2-fold selectivity between these isoforms, TAK-715 ensures that p38α-dependent pathways can be isolated without significant p38β-mediated off-target effects, reducing the risk of confounding data in downstream assays .

Evidence DimensionIn vitro kinase inhibition (IC50)
Target Compound DataTAK-715: p38α = 7.1 nM; p38β = 200 nM (~28-fold selectivity)
Comparator Or BaselineBIRB-796: p38α = 38 nM; p38β = 65 nM (~1.7-fold selectivity)
Quantified DifferenceTAK-715 offers >16x greater isoform selectivity for p38α over p38β compared to BIRB-796.
ConditionsCell-free recombinant kinase assays

High isoform selectivity is critical for buyers conducting precision phenotypic screening, as it prevents confounding data from p38β suppression.

Dual-Pathway Modulation: Wnt/β-catenin via CK1δ/ε Cross-Reactivity

Beyond its primary p38α target, TAK-715 possesses a highly specific cross-reactivity profile, potently inhibiting casein kinase 1 isoforms (CK1δ/ε). This allows TAK-715 to effectively suppress Wnt-3a-stimulated β-catenin signaling, a dual-action mechanism not present in classic inhibitors like SB203580, which instead exhibit off-target activity against LCK and GSK3β[1].

Evidence DimensionOff-target kinase inhibition profile
Target Compound DataTAK-715: Potent inhibition of CK1δ/ε (>80% inhibition), modulating Wnt/β-catenin
Comparator Or BaselineSB203580: Lacks CK1δ/ε inhibition; off-target for LCK, GSK3β, and PKBα
Quantified DifferenceTAK-715 specifically links p38α inhibition with Wnt pathway modulation, unlike the distinct off-target profile of SB203580.
ConditionsKinase profiling and Wnt-3a-stimulated cellular assays

Procuring TAK-715 provides a unique dual-action tool for researchers investigating the intersection of inflammatory and developmental signaling pathways.

Precursor Suitability for Biotransformation and Library Generation

For medicinal chemistry procurement, TAK-715 is a validated structural scaffold for generating novel, highly soluble kinase inhibitor libraries. Unlike many lipophilic p38 inhibitors that lack established modification routes, TAK-715 has been successfully utilized as a precursor in microbial biotransformation (using Bacillus megaterium mutants) and electrochemical oxidation processes to yield diverse, soluble analogs [1].

Evidence DimensionSuitability for enzymatic/electrochemical structural diversification
Target Compound DataTAK-715: Validated precursor for Bacillus megaterium mutant biotransformation
Comparator Or BaselineGeneric lipophilic p38 inhibitors: Lack established, high-yield microbial biotransformation protocols
Quantified DifferenceTAK-715 enables direct access to new chemical space and improved solubility profiles via established enzymatic modification routes.
ConditionsIncubation with bacterial cytochrome P450 mutants and electrochemical oxidation

For medicinal chemistry procurement, TAK-715 serves as a processable, validated starting material for synthesizing next-generation, high-solubility kinase inhibitors.

In Vivo Formulation Compatibility and Cytokine Suppression

TAK-715 demonstrates excellent formulation compatibility for oral dosing, requiring only simple aqueous suspending agents (e.g., CMC-Na) to achieve high bioavailability. In translational models, an oral dose of 10 mg/kg formulated in standard vehicles is sufficient to inhibit LPS-induced TNF-α production by 87.6%, outperforming the complex organic co-solvent requirements often needed for highly lipophilic early-generation inhibitors .

Evidence DimensionIn vivo formulation and TNF-α inhibition
Target Compound DataTAK-715: 87.6% TNF-α inhibition at 10 mg/kg PO (formulated as 5 mg/mL suspension in CMC-Na)
Comparator Or BaselineHighly lipophilic analogs: Require high-DMSO, PEG300, or Tween-80 co-solvent mixtures for in vivo delivery
Quantified DifferenceTAK-715 achieves near-complete cytokine suppression using simple aqueous suspensions, eliminating the need for cytotoxic organic co-solvents.
ConditionsLPS-stimulated mouse models; oral administration

Simplifies in vivo formulation workflows and reduces solvent-induced artifacts in translational models of inflammation and rheumatoid arthritis.

Precision In Vitro Kinase Profiling

Due to its 28-fold selectivity for p38α over p38β, TAK-715 is a highly precise reference standard for cellular assays requiring strict isolation of p38α-dependent inflammatory responses without confounding p38β activity.

Dual-Pathway (Inflammation/Wnt) Pharmacological Studies

Leveraging its specific cross-reactivity with CK1δ/ε, TAK-715 is uniquely suited for research investigating the cross-talk between p38 MAPK inflammatory cascades and Wnt/β-catenin developmental signaling [1].

Medicinal Chemistry and Biotransformation Workflows

As a validated structural scaffold, TAK-715 serves as a processable precursor for medicinal chemists utilizing microbial cytochrome P450 mutants or electrochemical oxidation to synthesize novel, high-solubility kinase inhibitor libraries[2].

Translational Models of Rheumatoid Arthritis

Thanks to its compatibility with simple CMC-Na suspension formulations and high oral bioavailability, TAK-715 is a highly processable and reproducible positive control for in vivo studies targeting LPS-induced TNF-α production and joint inflammation .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

399.14053348 Da

Monoisotopic Mass

399.14053348 Da

Heavy Atom Count

29

Appearance

Light to dark yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

WE92U03C5Z

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

303162-79-0

Wikipedia

TAK-715

Dates

Last modified: 08-15-2023
1: Falck D, Kool J, Honing M, Niessen WM. Tandem mass spectrometry study of p38α kinase inhibitors and related substances. J Mass Spectrom. 2013 Jun;48(6):718-31. doi: 10.1002/jms.3219. PubMed PMID: 23722963.
2: Azevedo R, van Zeeland M, Raaijmakers H, Kazemier B, de Vlieg J, Oubrie A. X-ray structure of p38α bound to TAK-715: comparison with three classic inhibitors. Acta Crystallogr D Biol Crystallogr. 2012 Aug;68(Pt 8):1041-50. doi: 10.1107/S090744491201997X. Epub 2012 Jul 17. PubMed PMID: 22868770.
3: Verkaar F, van der Doelen AA, Smits JF, Blankesteijn WM, Zaman GJ. Inhibition of Wnt/β-catenin signaling by p38 MAP kinase inhibitors is explained by cross-reactivity with casein kinase Iδ/ɛ. Chem Biol. 2011 Apr 22;18(4):485-94. doi: 10.1016/j.chembiol.2011.01.015. PubMed PMID: 21513885.
4: Miwatashi S, Arikawa Y, Kotani E, Miyamoto M, Naruo K, Kimura H, Tanaka T, Asahi S, Ohkawa S. Novel inhibitor of p38 MAP kinase as an anti-TNF-alpha drug: discovery of N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715) as a potent and orally active anti-rheumatoid arthritis agent. J Med Chem. 2005 Sep 22;48(19):5966-79. PubMed PMID: 16162000.

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